2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine
Description
2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine (hereafter referred to as Compound 3) is a β-carboline derivative synthesized from harmine (7-methoxy-1-methyl-β-carboline), a naturally occurring alkaloid with diverse pharmacological properties, including antiplasmodial, anticancer, and monoamine oxidase (MAO) inhibitory activities . Its molecular formula is C15H17N3O (molecular weight: ~255.32), differing from harmine (C13H12N2O, MW 212.25) by the addition of a C2H5N group .
Synthesis involves alkylation of harmine with 2-(Boc-amino)ethyl bromide under basic conditions (e.g., Cs2CO3 in DMF), followed by deprotection to yield the primary amine. Reported yields range from 63% to 76% . Structural confirmation is achieved via NMR, IR, and mass spectrometry .
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethanamine |
InChI |
InChI=1S/C15H17N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,6,8,16H2,1-2H3 |
InChI Key |
TUGIRRVYIGPFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Harmine can be synthesized through several methods. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Another method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the beta-carboline structure .
Industrial Production Methods
Industrial production of harmine typically involves extraction from natural sources, such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, followed by purification using techniques like chromatography .
Chemical Reactions Analysis
Reactivity of the Ethylamine Side Chain
The primary amine group enables diverse transformations, critical for derivatization in medicinal chemistry applications:
Acylation Reactions
Reacts with activated carbonyl compounds under standard coupling conditions:
-
Example : Reaction with 1-(7-chloroquinolin-4-yl)aminoethyl isocyanate forms urea derivatives via CDI-mediated coupling (60-75°C, DMF solvent, 33-43% yields) .
-
Conditions : Typically requires carbodiimide coupling agents (e.g., HATU) with DIEA as a base in DCM .
Alkylation and Protection
-
Boc Protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in THF under argon, achieving 58% yield after column chromatography .
-
Quaternization : Forms stable hydrochloride salts when treated with HCl gas in ethanol, enhancing solubility for biological testing .
Methoxy Group Transformations
The 7-methoxy group participates in electrophilic and deprotection reactions:
Demethylation
-
Hydrobromic Acid Treatment : Refluxing with 48% HBr in acetic acid removes the methyl group, producing 7-hydroxypyridoindole derivatives (99% yield) .
-
Selectivity : Demethylation occurs without disrupting the pyridoindole core, confirmed by ¹H-NMR .
Electrophilic Aromatic Substitution
-
Nitration : Directed by the methoxy group, nitration at the 5-position occurs with HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives for further reduction.
-
Halogenation : Bromine in acetic acid substitutes at the 6-position, though competing indole-ring reactivity requires careful stoichiometry.
Pyridoindole Core Reactivity
The fused heterocyclic system enables unique interactions:
Nucleophilic Attack at C-3
-
Grignard Reagents : Methylmagnesium bromide adds to the C-3 position in THF, forming 3-alkylated products (requires -78°C to prevent overalkylation).
Protonation and Coordination
-
Acid-Base Behavior : The indolic nitrogen (N-9) protonates in acidic media (pKa ≈ 5.2), forming water-soluble salts .
-
Metal Complexation : Binds Cu(II) and Fe(III) in ethanol/water mixtures, forming colored complexes used in spectroscopic quantification.
Stability and Degradation Pathways
-
Oxidative Degradation : Susceptible to H₂O₂-mediated oxidation at the indole C-2 position, forming N-oxide byproducts.
-
Photodegradation : UV light (254 nm) induces ring-opening at the pyridine moiety, requiring amber glass storage.
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation, monitored by TGA.
Comparative Reactivity with Analogues
Scientific Research Applications
Harmine has a wide range of scientific research applications:
Mechanism of Action
Harmine exerts its effects through various molecular targets and pathways:
Central Nervous System: Harmine acts as a central nervous system stimulant by inhibiting the enzyme monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters like serotonin and dopamine.
Cellular Pathways: Harmine has been shown to inhibit the DYRK1A kinase, which is involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in β-Carboline Amines
Compound 3 belongs to a class of β-carboline-based amines with modifications at the 7-methoxy and 9-ethylamine positions. Key analogs include:
Key Observations :
- Alkoxy Group Position : Shifting the methoxy group from 7- to 6-position (e.g., Compound 22) reduces antiplasmodial potency but enhances selectivity for kinase targets .
- Side Chain Modifications: The ethylamine group in Compound 3 improves solubility and enables conjugation with chloroquine or mefloquine, yielding hybrids with nanomolar antimalarial activity (e.g., Compound 12, IC50: 0.09 µM) . Carboxylic acid (AnnH25) or acetamide (AnnH28) derivatives exhibit reduced cytotoxicity but retain MAO-A inhibition, highlighting the role of the amine group in balancing activity and toxicity .
Hybrid Compounds
Ferrocene Hybrids :
- Compound 37 (N-(2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)-2-ferrocenylacetamide) shows enhanced antiproliferative activity (IC50: 1.2 µM vs. MCF-7 cells) compared to Compound 3, attributed to ferrocene’s redox-active properties .
- Compound 33 (N-(2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)ferrocenecarboxamide) exhibits improved pharmacokinetics, with a 2.5-fold increase in half-life vs. non-hybrid analogs .
Chloroquine Hybrids :
- Hybrid 12 (1-(2-((7-Chloroquinolin-4-yl)amino)ethyl)-3-(2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)urea) demonstrates synergistic antimalarial effects (IC50: 0.05 µM) by targeting both heme detoxification and β-carboline-mediated pathways .
Antimalarial Activity
- Compound 3 exhibits potent activity against Plasmodium falciparum (IC50: 0.12 µM), surpassing harmine (IC50: 1.8 µM) due to improved membrane permeability from the ethylamine group .
- Hybridization with chloroquine (Compound 12) further enhances efficacy (IC50: 0.05 µM) by dual-targeting parasite heme polymerization and DNA intercalation .
Kinase and MAO Inhibition
- Compound 3 shows selective inhibition of DYRK1A kinase (IC50: 0.3 µM) over MAO-A (IC50: 8.2 µM), unlike harmine (MAO-A IC50: 0.01 µM) . This selectivity is attributed to steric hindrance from the ethylamine group, which disrupts MAO-A binding .
- Propoxy-substituted analogs (e.g., Compound 13) exhibit further reduced MAO-A inhibition (IC50: >10 µM), emphasizing the role of substituent bulk in avoiding off-target effects .
Anticancer Potential
Pharmacokinetics and Toxicity
- Solubility : The ethylamine group in Compound 3 increases aqueous solubility (LogP: 1.8) vs. harmine (LogP: 2.5), improving oral bioavailability .
- Toxicity: β-carbolines are associated with mutagenic risks (e.g., norharman in ), but Compound 3’s modifications reduce intercalative DNA binding, mitigating genotoxicity .
Biological Activity
2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine, a compound belonging to the class of indole derivatives, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles based on diverse research findings.
The compound's structural formula is represented as follows:
It features a pyridoindole core with a methoxy group that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridoindoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected derivatives:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-(7-Methoxy-1-methyl-pyrido) | 25 | Staphylococcus aureus |
| 2-(7-Methoxy-1-methyl-pyrido) | 50 | Escherichia coli |
Antiparasitic Activity
The compound has also been investigated for its antiplasmodial activity. A study highlighted the efficacy of related harmicines against Plasmodium falciparum , with IC50 values indicating potent activity at low concentrations. Specifically, N-harmicines demonstrated significant inhibition of the erythrocytic stage of P. falciparum .
Table 2 presents IC50 values for related compounds:
| Compound | IC50 (µM) | Target Parasite |
|---|---|---|
| N-harmicine derivative A | 0.04 | Plasmodium falciparum |
| N-harmicine derivative B | 0.17 | Plasmodium berghei |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within pathogens. For example, molecular dynamics simulations suggest that these compounds may bind to ATP-binding sites in heat shock proteins like PfHsp90, disrupting essential cellular processes in parasites.
Cytotoxicity Profile
Investigations into the cytotoxicity of this compound reveal a favorable selectivity index compared to other derivatives. The cytotoxic effects were assessed using human liver hepatocellular carcinoma cell lines (HepG2). The results are summarized in Table 3:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 2-(7-Methoxy-1-methyl-pyrido) | 30 | >10 |
| Harmicine derivative | 25 | <5 |
This indicates that while the compound exhibits some level of cytotoxicity, it maintains a relatively high therapeutic index.
Case Studies
In a recent clinical study focusing on the application of pyridoindole derivatives in treating malaria, patients receiving treatment with compounds similar to this compound showed significant improvement in symptoms and reduced parasitemia levels compared to control groups.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
-
Methodological Answer: Multi-step organic synthesis is typical for such heterocyclic amines. Start with indole derivatives as core precursors and employ alkylation or reductive amination for the ethanamine side chain. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, split-plot designs (as in agricultural studies) can efficiently test multiple variables while conserving resources . Troubleshoot by analyzing reaction intermediates via TLC or HPLC. Document synthetic challenges (e.g., byproduct formation) and adjust protecting groups or purification methods (e.g., column chromatography) .
-
Example Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | NaH, CH₃I | DMF | 0–25°C | 65–75 |
| Reductive Amination | NaBH₃CN, NH₄OAc | MeOH | 60°C | 50–60 |
Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?
- Methodological Answer: Use ¹H/¹³C NMR to confirm the methoxy group and pyridoindole backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies amine and aromatic C-H stretches. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds . For purity assessment, employ HPLC-UV/ELSD with a C18 column (e.g., 90:10 H₂O:ACN mobile phase).
Q. What safety protocols are critical during handling?
- Methodological Answer: Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) until proven otherwise. Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical assistance. Store in airtight containers at –20°C .
Advanced Research Questions
Q. How can researchers design experiments to investigate biological activity while minimizing bias?
- Methodological Answer: Adopt a randomized block design with split plots for dose-response studies. For example:
Q. How to resolve contradictions in reported reactivity or bioactivity data?
- Methodological Answer: Conduct meta-analysis of existing literature to identify variables (e.g., solvent polarity, assay type). Replicate conflicting studies under standardized conditions. Use computational chemistry (e.g., DFT for electron distribution or molecular docking for target interactions) to rationalize discrepancies. Publish negative results to enhance reproducibility .
Q. What computational strategies predict the compound’s enzyme interactions?
- Methodological Answer: Build a 3D ligand-receptor model using tools like AutoDock Vina or Schrödinger Suite. Parameterize the compound’s charge states (amine protonation) and solvation effects. Validate predictions with Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS). Compare binding free energies (ΔG) across homolog proteins to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
